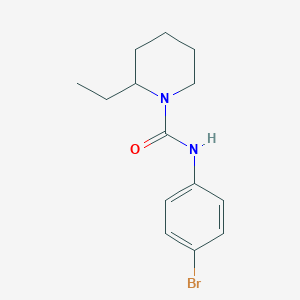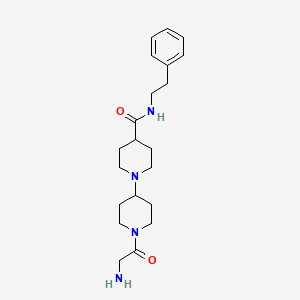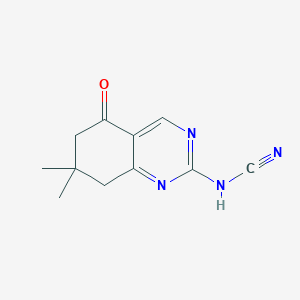
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that belongs to the class of piperidinecarboxamides. It has been extensively researched for its potential applications in the field of neuroscience, particularly in the treatment of anxiety disorders and depression.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide has been extensively researched for its potential applications in the field of neuroscience. Studies have shown that it has anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety disorders and depression. It has also been shown to have potential applications in the treatment of neuropathic pain and drug addiction.
Mécanisme D'action
N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide acts as a selective antagonist of the neuropeptide Y (NPY) Y2 receptor. NPY is a neurotransmitter that is involved in regulating a wide range of physiological functions, including appetite, stress response, and anxiety. By blocking the Y2 receptor, this compound increases the levels of NPY in the brain, which in turn reduces anxiety and depression-like behaviors.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of NPY in the brain, which in turn reduces anxiety and depression-like behaviors. It has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that are involved in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide in lab experiments is its selectivity for the NPY Y2 receptor. This makes it a useful tool for studying the role of NPY in regulating anxiety, depression, and other physiological functions. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are a number of future directions for research on N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide. One area of interest is its potential applications in the treatment of neuropathic pain. Studies have shown that NPY is involved in regulating pain perception, and this compound may be useful in reducing pain sensitivity. Another area of interest is its potential applications in the treatment of drug addiction. Studies have shown that NPY is involved in regulating drug-seeking behavior, and this compound may be useful in reducing drug cravings.
Conclusion
In conclusion, this compound is a promising compound that has potential applications in the field of neuroscience. Its selective antagonism of the NPY Y2 receptor makes it a useful tool for studying the role of NPY in regulating anxiety, depression, and other physiological functions. While there are limitations to its use in lab experiments, there are a number of future directions for research on this compound, including its potential applications in the treatment of neuropathic pain and drug addiction.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-2-ethyl-1-piperidinecarboxamide involves the reaction of 4-bromoaniline with 2-ethylpiperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-ethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O/c1-2-13-5-3-4-10-17(13)14(18)16-12-8-6-11(15)7-9-12/h6-9,13H,2-5,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZULCXIGYUUCBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-2-(3-methyl-5-isoxazolyl)azepane](/img/structure/B5429301.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B5429314.png)
![5-[(4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepin-7-yl)carbonyl]pyrazin-2-ol](/img/structure/B5429322.png)

![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![3-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429339.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)
![10,10-dichloro-N-1-naphthyltricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5429369.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)
![2-{2-[2-(acetyloxy)phenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5429391.png)
![3-benzyl-5-{3-ethoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5429396.png)
![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)